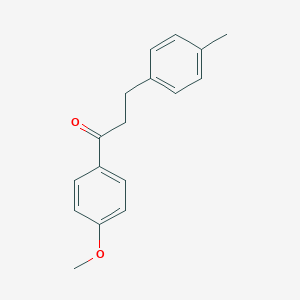

4'-Methoxy-3-(4-methylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILCQTXJJGELQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483005 | |

| Record name | 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106511-65-3 | |

| Record name | 4'-METHOXY-3-(4-METHYLPHENYL)PROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with a chemical structure that suggests potential applications in medicinal chemistry and materials science. Its backbone, a propiophenone, is a common scaffold in various biologically active compounds.[1] This guide synthesizes information on analogous compounds to provide a detailed technical overview for research and development purposes.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its properties can be estimated by comparing them with structurally similar compounds. The following table summarizes key identifiers and available physical data for the target compound and its analogs.

| Property | This compound (Predicted/Inferred) | 4'-Methoxy-3-phenylpropiophenone[2] | 4'-Methoxypropiophenone[3] | 4'-Methylpropiophenone[4] |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 1-(4-methoxyphenyl)propan-1-one | 1-(4-methylphenyl)propan-1-one |

| CAS Number | Not Found | 5739-38-8 | 121-97-1 | 5337-93-9 |

| Molecular Formula | C₁₇H₁₈O₂ | C₁₆H₁₆O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O |

| Molecular Weight | 254.32 g/mol | 240.30 g/mol | 164.20 g/mol | 148.20 g/mol |

| Melting Point | N/A | N/A | 27-29 °C | N/A |

| Boiling Point | N/A | N/A | 273-275 °C | N/A |

| Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and ether; sparingly soluble in water.[3] | N/A | Soluble in organic solvents, limited solubility in water.[3] | Soluble in chloroform and hexane.[4] |

Experimental Protocols

A direct synthesis protocol for this compound has not been identified. However, it can likely be synthesized using established methods for similar ketones, such as a Friedel-Crafts acylation.

Conceptual Synthesis Protocol (Adapted from related syntheses):

This protocol is a hypothetical adaptation of the Friedel-Crafts acylation method.

-

Reactant Preparation:

-

Dissolve 3-(4-methylphenyl)propanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Friedel-Crafts Acylation:

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the cooled solution while stirring.

-

Add anisole (methoxybenzene) dropwise to the reaction mixture. The anisole will be acylated at the para position due to the directing effect of the methoxy group.

-

-

Reaction Quenching and Workup:

-

After the reaction is complete (monitored by TLC), quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the ethyl chain. The aromatic region will show splitting patterns indicative of the substitution on the two phenyl rings.

-

¹³C NMR will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl chain.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-O stretching of the methoxy group and C-H bonds of the aromatic rings and the alkyl chain.[6][7][8]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage at the carbonyl group.[9]

Potential Biological Activity and Signaling Pathways

Propiophenone derivatives have been investigated for a range of biological activities, including anticancer and antidiabetic properties.[10][11] Given the structural similarity to other biologically active molecules, this compound could be a candidate for drug discovery programs.

A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[12][13][14][15] Small molecule inhibitors of this pathway are of significant interest in cancer therapy.

The potential inhibition of the STAT3 pathway by a small molecule like this compound is a plausible area of investigation.

Diagrams

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Caption: Conceptual diagram of STAT3 signaling pathway inhibition by a small molecule inhibitor.

References

- 1. manavchem.com [manavchem.com]

- 2. 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | CID 245554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4'-Methylpropiophenone [webbook.nist.gov]

- 7. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 8. 4-Acetylanisole [webbook.nist.gov]

- 9. 4'-Methylpropiophenone [webbook.nist.gov]

- 10. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. pubs.acs.org [pubs.acs.org]

4'-Methoxy-3-(4-methylphenyl)propiophenone CAS number

Technical Guide on 4'-Methoxypropiophenone

Disclaimer: Publicly available scientific literature and chemical databases lack information on the specific compound 4'-Methoxy-3-(4-methylphenyl)propiophenone, including its CAS number and experimental data. Therefore, this technical guide focuses on the closely related and well-documented compound, 4'-Methoxypropiophenone (CAS Number: 121-97-1).

This guide provides an in-depth overview of 4'-Methoxypropiophenone, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, a detailed experimental protocol for its synthesis, and its known applications.

Core Compound: 4'-Methoxypropiophenone

Physicochemical Properties

The quantitative properties of 4'-Methoxypropiophenone are summarized in the table below, compiled from various chemical data sources.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Clear colorless to amber liquid / White crystal | [2][3] |

| Melting Point | 27-29 °C | [1][2] |

| Boiling Point | 273-275 °C | [1][2] |

| Density | 0.937 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5465 | [1][2] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [1] |

| Solubility | Soluble in chloroform and ethyl acetate. Sparingly soluble in water. | [2][3][4] |

Synthesis of 4'-Methoxypropiophenone

4'-Methoxypropiophenone is commonly synthesized via a Friedel-Crafts acylation reaction. The following protocol is based on established chemical synthesis methods.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Anisole (C₇H₈O)

-

Propionyl chloride (C₃H₅ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (as solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 2% solution

-

Ice

-

Water

Equipment:

-

Round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with the necessary apparatus, add 525 ml of 1,2-dichloroethane and 209 g of anhydrous aluminum chloride.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add 127 g of propionyl chloride through the dropping funnel over a period of 75 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Addition of Anisole: After the addition is complete, allow the reaction mixture to warm to 18 °C. Then, add 141.6 g of anisole over 2 hours while maintaining the temperature at 20 °C.

-

Reaction Time: Let the mixture stand for 12 hours to allow the reaction to proceed to completion.

-

Work-up: Pour the reaction product into a mixture of 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it twice with 250 ml portions of 1,2-dichloroethane.

-

Washing: Combine the organic phases and wash them three times with 200 ml portions of a 2% sodium hydroxide solution, followed by a wash with 250 ml of water.

-

Purification: Remove the solvent (1,2-dichloroethane) by evaporation under vacuum. The resulting residue is then purified by distillation over a 25 cm column to yield pure 4'-methoxypropiophenone.

Experimental Workflow Diagram

The synthesis of 4'-Methoxypropiophenone can be visualized as the following workflow:

Caption: Workflow for the synthesis of 4'-Methoxypropiophenone.

Biological Activity and Applications

4'-Methoxypropiophenone is primarily utilized as a chemical intermediate in various industrial syntheses.[3]

-

Pharmaceutical Synthesis: It serves as a key building block in the production of various pharmaceutical compounds.[3]

-

Fragrance and Flavoring: The compound is a precursor in the synthesis of agents used in the cosmetic and food industries.

-

Organic Synthesis: It is a versatile reagent for creating more complex molecules in chemical research.[3]

While one source suggests potential anticancer activity for 4'-Methoxypropiophenone, this claim is not substantiated with detailed experimental data or citations in the available literature.[5] Currently, there are no documented studies detailing its specific mechanism of action or its effects on biological signaling pathways. Further research is required to elucidate any potential pharmacological activities.

References

Technical Guide: Physicochemical Properties of 4'-Methoxy-3-(4-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 4'-Methoxy-3-(4-methylphenyl)propiophenone, a compound of interest in synthetic chemistry and potential pharmaceutical development. Due to the limited availability of experimental data in public databases, this guide focuses on the theoretical calculation of its fundamental physicochemical properties based on its chemical structure.

Molecular Identity and Structure

This compound is an aromatic ketone. Its structure is derived from a propiophenone core, featuring a methoxy substituent on the primary phenyl ring and a methylphenyl (tolyl) group on the propyl chain. The systematic name dictates the precise arrangement of these functional groups, which is crucial for determining its molecular formula and, consequently, its molecular weight.

The structural elucidation from the IUPAC name is as follows:

-

Propiophenone : The base structure consists of a three-carbon chain with a ketone functional group at the first carbon, which is attached to a phenyl ring.

-

4'-Methoxy : A methoxy group (-OCH₃) is positioned at the para-position (carbon 4) of the phenyl ring of the propiophenone moiety.

-

3-(4-methylphenyl) : A tolyl group (a phenyl ring with a methyl substituent at its para-position) is attached to the third carbon of the propyl chain.

Based on this structural deduction, the molecular formula is determined to be C₁₇H₁₈O₂.

Physicochemical Data

The molecular weight and related parameters have been calculated based on the deduced molecular formula. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molar Mass | 254.33 g/mol |

| Exact Mass | 254.1307 g/mol |

Logical Derivation of Chemical Structure

The following diagram illustrates the logical workflow for deducing the chemical structure of this compound from its systematic name. This process is fundamental to ensuring the accuracy of the calculated molecular properties.

Caption: Logical workflow for structure and molecular weight determination.

Experimental Protocols

Signaling Pathways

Information regarding the biological activity and associated signaling pathways of this compound is not currently available. Therefore, no signaling pathway diagrams can be provided. Further research would be required to investigate its potential pharmacological effects.

Unveiling the Potential: A Technical Guide to the Predicted Biological Activity of 4'-Methoxy-3-(4-methylphenyl)propiophenone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4'-Methoxy-3-(4-methylphenyl)propiophenone is not available in the current scientific literature. This guide, therefore, presents a predictive overview based on the reported activities of structurally analogous propiophenone and chalcone derivatives. The information herein is intended to serve as a foundation for future research and not as a definitive assessment of the compound's biological profile.

Introduction

Propiophenone and its derivatives represent a class of organic compounds with a diverse range of observed biological activities. The core structure, a phenyl ethyl ketone, serves as a versatile scaffold for chemical modifications that can significantly modulate its pharmacological effects. This technical guide explores the potential biological activities of the specific derivative, this compound, by summarizing the known effects of related molecules. The presence of a methoxy group on one phenyl ring and a methylphenyl group at the 3-position suggests potential for anticancer, antimicrobial, and other pharmacological properties.

Predicted Biological Activities Based on Structural Analogs

Based on the biological evaluation of structurally similar compounds, this compound may exhibit the following activities:

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of propiophenone and chalcone derivatives against various cancer cell lines. The presence of methoxy and other substituents on the aromatic rings often plays a crucial role in their anticancer potential.

Table 1: Cytotoxic Activity of Structurally Related Propiophenone and Chalcone Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |

| Phenylpropiophenone derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Quantitative structure-activity relationship (QSAR) models developed to predict anticancer activity.[1] | [1] |

| C-prenylated and O-allylated 1,3-diarylpropenones (chalcones) | Human MCF-7/6 mammary carcinoma | Three out of twelve tested chalcones exhibited potent anti-invasive activity. | [2] |

| Methoxy-substituted N-benzimidazole-derived carboxamides | MCF-7 | IC50 = 3.1 µM for the most promising derivative.[3] | [3] |

| Cyano-substituted N-benzimidazole derivatives | Various cell lines | IC50 = 1.2–5.3 µM.[3] | [3] |

Antimicrobial Activity

The propiophenone scaffold is also a constituent of various compounds with demonstrated antimicrobial properties. Methoxy substitutions, in particular, have been shown to influence the spectrum and potency of antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Structurally Related Methoxy-Substituted Compounds

| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |

| Methoxy-substituted γ-oxa-ε-lactones | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Fusarium graminearum, Aspergillus niger, Alternaria sp., Candida albicans | Activity varied based on the position of the methoxy group.[4][5] | [4][5] |

| Methoxy chalcones | Staphylococcus aureus | Weak activity observed. | [6] |

| N-benzimidazole derivative with two hydroxy and one methoxy group | Enterococcus faecalis | MIC = 8 µM.[3] | [3] |

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, a general workflow for assessing the biological activity of a novel compound can be outlined based on standard methodologies reported in the literature for similar derivatives.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis, biological screening, and evaluation of a novel chemical compound.

Key Experimental Methodologies (Based on Analog Studies)

-

Anticancer Activity (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

-

Antimicrobial Activity (Broth Microdilution Method for MIC Determination):

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under suitable conditions for the growth of the microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Potential Signaling Pathways and Mechanisms of Action

Due to the absence of specific studies on this compound, any discussion of signaling pathways would be highly speculative. However, based on the activities of related compounds, potential mechanisms could involve:

-

Induction of Apoptosis: Many cytotoxic chalcones and propiophenone derivatives have been shown to induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Some analogs cause cell cycle arrest at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.

-

Inhibition of Microbial Enzymes: The antimicrobial activity could stem from the inhibition of essential microbial enzymes or disruption of the cell membrane.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel anticancer compound based on common mechanisms of action.

References

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. green-synthesis-characterization-and-antibacterial-activity-of-methoxy-chalcones - Ask this paper | Bohrium [bohrium.com]

Potential Therapeutic Targets of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxy-3-(4-methylphenyl)propiophenone is a synthetic compound belonging to the propiophenone class of molecules. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to other well-studied propiophenones and chalcones provides a strong basis for predicting its potential therapeutic applications and molecular targets. This technical guide consolidates information on related compounds to infer the potential pharmacological profile of this compound, outlines potential therapeutic targets, and proposes experimental workflows for its investigation.

Introduction

Propiophenone and its derivatives are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities range from central nervous system effects to metabolic regulation and antimicrobial properties. Furthermore, the structural motif of this compound shares similarities with chalcones, which are precursors to flavonoids and are known to interact with a wide array of biological targets. This guide explores the therapeutic potential of this compound by extrapolating from the known activities of these related compound classes.

Chemical Information

| Property | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 106511-65-3 |

Inferred Potential Therapeutic Targets

Based on the known biological activities of structurally related propiophenone and chalcone derivatives, the following are potential therapeutic targets for this compound.

Inflammatory Pathway Targets

Chalcone derivatives are well-documented for their anti-inflammatory properties, which are mediated through the inhibition of key enzymes and transcription factors in the inflammatory cascade.[1][2]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, which play a crucial role in inflammatory and allergic responses.

-

Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Cancer-Related Targets

Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms.[3]

-

Tubulin: This protein is the building block of microtubules, which are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

-

Protein Tyrosine Kinases (PTKs): These enzymes are often dysregulated in cancer and are involved in cell growth, proliferation, and survival signaling pathways.

-

Cathepsins: These are proteases that can be involved in tumor invasion and metastasis.[3]

Metabolic Disease Targets

Certain propiophenone derivatives have shown promise in the management of metabolic disorders.[4]

-

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.

Neurological Targets

Propiophenone derivatives have been investigated for their effects on the central nervous system.[5][6]

-

Adrenergic Receptors: Some propiophenones act as antagonists at beta-adrenergic receptors, which are involved in regulating heart rate, blood pressure, and anxiety.[5]

Potential Signaling Pathways

Based on the potential targets, this compound could modulate the following signaling pathways.

Caption: Potential inhibition of the NF-κB and COX-2 inflammatory pathways.

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Proposed Experimental Protocols

The following are proposed high-level experimental workflows to investigate the therapeutic potential of this compound.

General Workflow for Biological Activity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. manavchem.com [manavchem.com]

- 6. Propiophenone derivatives and their preparation and pharmaceutical use - Patent 0423524 [data.epo.org]

Spectroscopic and Synthetic Profile of 4'-Methoxy-3-(4-methylphenyl)propiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. The information is curated for professionals in research and drug development, presenting quantitative data in a structured format and outlining a plausible synthetic pathway.

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases for this compound, the following tables present a combination of data from closely related structures and predicted values from computational models. This information serves as a reliable reference for the characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Description of Signal |

| ¹H NMR | ~ 7.95 | Doublet, 2H (ortho to C=O) |

| ~ 6.95 | Doublet, 2H (meta to C=O) | |

| ~ 7.10 | Doublet, 2H (ortho to CH₂) | |

| ~ 7.15 | Doublet, 2H (meta to CH₂) | |

| ~ 3.85 | Singlet, 3H (-OCH₃) | |

| ~ 3.25 | Triplet, 2H (-C(=O)CH₂-) | |

| ~ 3.00 | Triplet, 2H (-CH₂-Ar) | |

| ~ 2.30 | Singlet, 3H (-Ar-CH₃) | |

| ¹³C NMR | ~ 198.0 | Carbonyl Carbon (C=O) |

| ~ 163.5 | C-OCH₃ | |

| ~ 141.0 | C-CH₃ (Aromatic) | |

| ~ 138.0 | Quaternary C (C-CH₂-) | |

| ~ 130.5 | CH (ortho to C=O) | |

| ~ 129.5 | CH (meta to CH₂) | |

| ~ 128.5 | CH (ortho to CH₂) | |

| ~ 129.0 | Quaternary C (ipso to C=O) | |

| ~ 113.8 | CH (meta to C=O) | |

| ~ 55.5 | -OCH₃ | |

| ~ 40.0 | -C(=O)CH₂- | |

| ~ 30.0 | -CH₂-Ar | |

| ~ 21.0 | -Ar-CH₃ |

Note: Predicted values are based on standard chemical shift prediction algorithms and data from analogous structures. Actual experimental values may vary slightly.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Key Peaks/Fragments | Interpretation |

| IR | ~ 1680 cm⁻¹ | C=O (Aryl Ketone) Stretch |

| ~ 1600, 1510, 1460 cm⁻¹ | C=C (Aromatic Ring) Stretches | |

| ~ 1260, 1030 cm⁻¹ | C-O (Aryl Ether) Stretches | |

| ~ 2920, 2850 cm⁻¹ | C-H (Aliphatic) Stretches | |

| MS (EI) | m/z 254 | Molecular Ion [M]⁺ |

| m/z 135 | [CH₃OC₆H₄CO]⁺ | |

| m/z 105 | [CH₃C₆H₄CH₂]⁺ | |

| m/z 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-(4-methylphenyl)propanoyl chloride.

Reaction Scheme:

Anisole + 3-(4-methylphenyl)propanoyl chloride --(AlCl₃)--> this compound

Materials and Reagents:

-

Anisole

-

3-(4-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 3-(4-methylphenyl)propanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propanoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(4-methylphenyl)propanoyl chloride. This is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 3-(4-methylphenyl)propanoyl chloride in anhydrous dichloromethane dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

In Silico Modeling of 4'-Methoxy-3-(4-methylphenyl)propiophenone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 4'-Methoxy-3-(4-methylphenyl)propiophenone and its analogs, with a focus on their interaction with monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases. While direct experimental data for the titular compound is limited, this guide leverages data from structurally similar methoxy-substituted chalcones and propiophenones to provide a robust framework for research and development.

Data Presentation: Monoamine Oxidase Inhibition by Methoxy-Substituted Chalcone Analogs

The following table summarizes the in vitro inhibitory activity of a series of methoxy-substituted chalcones against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Substitution Pattern | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

| C1 | 4'-methoxy | > 100 | 5.82 ± 0.21 | > 17.18 |

| C2 | 4'-methoxy, 4-dimethylamino | 12.45 ± 0.68 | 0.29 ± 0.01 | 42.93 |

| C3 | 4'-methoxy, 4-nitro | 8.13 ± 0.45 | 9.34 ± 0.51 | 0.87 |

| CH4 | 2',3',4'-trimethoxy, 4-chloro | 12.7 µM | 0.84 µM | 15.1[1] |

| CH5 | 2',3',4'-trimethoxy, 4-bromo | 14.4 µM | 0.46 µM | 31.3[1] |

| TM1 | 4'-thiomethyl | 13.8 µM | 0.017 µM | 811.8[2] |

| TM8 | 4'-thiomethyl, 4-chloro | 48.6 µM | 0.010 µM | 4860[3] |

Note: A higher Selectivity Index indicates a greater selectivity for inhibiting MAO-B over MAO-A.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of propiophenone and chalcone analogs as monoamine oxidase inhibitors.

Human Monoamine Oxidase (hMAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of test compounds against hMAO-A and hMAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Test compounds (e.g., this compound analogs)

-

MAO substrate (e.g., kynuramine or a luciferin-based substrate)[4][5]

-

Reference inhibitors (e.g., clorgyline for MAO-A, l-deprenyl for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplates (black plates for fluorescence/luminescence)

-

Microplate reader (fluorometer or luminometer)

-

Luciferin detection reagent (for luminescent assays)[4]

Procedure:

-

Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations.

-

Assay Reaction:

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific duration (e.g., 60 minutes).[4]

-

Signal Detection:

-

For a chemiluminescent assay, add 50 µL of a reconstituted luciferin detection reagent to stop the reaction and generate a luminescent signal.[4] After a further 20-minute incubation, measure the luminescence using a microplate reader.[4]

-

For a fluorimetric assay using kynuramine, stop the reaction by adding a strong base (e.g., 2 M NaOH).[5] The product, 4-hydroxyquinoline, fluoresces under alkaline conditions.[5] Measure the fluorescence at an excitation wavelength of ~315 nm and an emission wavelength of ~380 nm.[5]

-

-

Data Analysis: The amount of luminescence or fluorescence is directly proportional to the residual MAO activity.[4] Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Silico Modeling Workflow and Signaling Pathway

The following diagrams illustrate a typical in silico modeling workflow for studying the interaction of a ligand like this compound with its target protein, and the potential downstream effects of inhibiting a signaling pathway.

Molecular Docking of Propiophenone Analogs with MAO-B

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction.[6][7] For this compound and its analogs, docking studies with MAO-B can elucidate the structural basis of their inhibitory activity.

Key Steps:

-

Ligand and Protein Preparation: The 3D structure of the ligand is generated and energy-minimized. The crystal structure of human MAO-B is obtained from the Protein Data Bank (e.g., PDB ID: 2V61).[8] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Binding Site Definition: The active site of MAO-B is defined based on the location of the co-crystallized ligand or known active site residues. This creates a grid box for the docking simulation.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore various conformations of the ligand within the defined binding site and to score these poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of MAO-B, are identified and visualized.[7][8] This analysis provides insights into the structure-activity relationship and can guide the design of more potent inhibitors.

Interactions with Key Residues:

Docking studies of chalcone derivatives with MAO-B have revealed interactions with key residues in the active site, including those in the entrance cavity and the substrate cavity. The aromatic rings of the chalcone scaffold often engage in hydrophobic interactions with residues such as Tyr398, Tyr435, and Ile199. The carbonyl group can form hydrogen bonds with backbone atoms. The specific substitutions on the aromatic rings of the propiophenone or chalcone will influence the precise nature and strength of these interactions, thereby affecting the inhibitory potency and selectivity.

References

- 1. Trimethoxylated halogenated chalcones as dual inhibitors of mao-b and bace-1 for the treatment of neurodegenerative disorders [ricerca.uniba.it]

- 2. researchgate.net [researchgate.net]

- 3. Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]

- 5. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]

- 6. Probing the inhibition of MAO-B by chalcones: an integrated approach combining molecular docking, ADME analysis, MD simulation, and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review of the Docking Studies of Chalcone for the Development of Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of 4'-Methoxy-3-(4-methylphenyl)propiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This document aims to provide a comprehensive guide to the predicted solubility of this compound and a detailed experimental protocol for its empirical determination.

The molecular structure of this compound, characterized by a propiophenone core with a methoxy group on one phenyl ring and a methyl group on the other, suggests a moderate polarity. The presence of the ketone and ether functional groups allows for hydrogen bond acceptance, while the aromatic rings and the hydrocarbon backbone contribute to its nonpolar character. This duality in its structure dictates its solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are likely to be effective in dissolving the compound due to favorable dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols like ethanol and methanol are also expected to be good solvents, capable of hydrogen bonding with the methoxy and ketone groups.

-

Nonpolar Solvents: Solvents like toluene and hexane may show moderate to good solubility, particularly with an increase in temperature, due to van der Waals forces with the aromatic rings and the alkyl chain.

-

Aqueous Solubility: The compound is predicted to be insoluble or sparingly soluble in water due to the dominance of its hydrophobic aromatic and alkyl moieties.

Solubility Data of Structurally Similar Compounds

To further inform the expected solubility of this compound, the following table summarizes the available solubility data for structurally related compounds.

| Compound Name | Chemical Structure | Reported Solubility |

| Propiophenone | C9H10O | Insoluble in water; miscible with organic solvents like ethanol, ether, benzene, and toluene.[1][2] |

| 4'-Methoxy-3-phenylpropiophenone | C16H16O2 | No specific solubility data found, but its structure suggests solubility in common organic solvents.[3] |

| 1-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl) propan-2-one | C17H18O3 | Soluble in ethanol, acetone, and dimethyl ketone; insoluble in water. |

Note: The information in this table is derived from various sources and should be used as a general guideline.

Experimental Protocol for Determining Solubility

The following is a standard protocol for the gravimetric determination of the solubility of a solid organic compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed sample vials

-

Vacuum oven or desiccator

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed sample vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated, leaving behind the dissolved solute.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the sample vial. The difference in weight before and after evaporation gives the mass of the dissolved solute.

-

Calculation of Solubility: The solubility can be calculated in various units, such as g/L or mg/mL, using the following formula:

Solubility (mg/mL) = (Mass of dissolved solute (mg)) / (Volume of solvent used (mL))

4.3. Data Presentation

The quantitative solubility data for this compound in various organic solvents at a specified temperature should be summarized in a clearly structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Acetone | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently documented, a qualitative assessment based on its chemical structure and the properties of analogous compounds suggests good solubility in common organic solvents and poor solubility in water. For accurate and reliable data, it is imperative for researchers, scientists, and drug development professionals to perform experimental solubility studies. The detailed protocol and workflow provided in this guide offer a robust methodology for obtaining this critical physicochemical parameter.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone and its derivatives represent a versatile class of aromatic ketones with significant applications in organic synthesis and medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of compounds with varied biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of propiophenone and key derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their interactions with critical cellular signaling pathways implicated in disease.

Physicochemical Properties of Propiophenone and Selected Derivatives

The physical and chemical properties of propiophenone derivatives are influenced by the nature and position of substituents on the aromatic ring. These properties are critical for predicting their behavior in chemical reactions, biological systems, and for analytical characterization.

Propiophenone

Propiophenone, the parent compound, is a colorless liquid with a characteristic floral odor.[1] It is soluble in organic solvents such as ethanol, ether, and benzene, but insoluble in water.[2][3]

Table 1: Physical and Chemical Properties of Propiophenone

| Property | Value | References |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 17-19 °C | [3] |

| Boiling Point | 218 °C | [3] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2][3] |

| Refractive Index | 1.526 (n20/D) | [1] |

Substituted Propiophenone Derivatives

The introduction of substituents onto the phenyl ring of propiophenone significantly alters its physicochemical properties. Hydroxy and amino groups are common modifications that impart interesting biological activities.

This derivative exists as a white to off-white crystalline powder.[4][5] The hydroxyl group increases its polarity and potential for hydrogen bonding.

Table 2: Physical and Chemical Properties of 4'-Hydroxypropiophenone

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂ | [4][6] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | White to off-white or tan crystalline powder | [4][5] |

| Melting Point | 148-152 °C | [4][7] |

| Boiling Point | 299-300 °C | [4][7] |

| Solubility | Limited solubility in water (0.345 g/L); soluble in ethanol and methanol. | [4] |

The presence of the amino group in this derivative makes it a basic compound. It typically appears as yellow crystalline needles or powder.[8][9]

Table 3: Physical and Chemical Properties of 4'-Aminopropiophenone

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO | [8] |

| Molecular Weight | 149.19 g/mol | [8] |

| Appearance | Yellow to light brown crystalline needles or powder | [8] |

| Melting Point | 135-140 °C | [8] |

| Boiling Point | 305.8 °C | [3][10] |

| Solubility | Soluble in water (352.1 mg/L at 37.5 °C), slightly soluble in ethanol, and insoluble in diethyl ether. | [8] |

Experimental Protocols

Synthesis of Substituted Propiophenones via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, including propiophenone and its derivatives.[11][12] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][14]

Materials:

-

Substituted or unsubstituted benzene (e.g., benzene, phenol, aniline)

-

Propanoyl chloride or propanoic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add the anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the acylating agent) and anhydrous DCM. Stir the suspension.

-

Addition of Acylating Agent: In the dropping funnel, place the propanoyl chloride or propanoic anhydride (1.0 equivalent) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

-

Addition of Aromatic Substrate: After the addition of the acylating agent, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous DCM, dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold dilute HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation under reduced pressure, depending on the physical state of the product.

-

Characterization by Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of propiophenone derivatives.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 6.5-8.0 ppm, with multiplicity and chemical shifts dependent on the substitution pattern.

-

Methylene Protons (-CH₂-): A quartet typically observed around δ 2.8-3.2 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): A triplet typically observed around δ 1.0-1.3 ppm due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-160 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 30-40 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 8-15 ppm.

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Sample Preparation:

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be mixed with KBr powder and pressed into a pellet, or analyzed as a mull with Nujol.

Expected IR Absorption Bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency.

-

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically appear below 3000 cm⁻¹.

-

O-H Stretch (for hydroxy derivatives): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (for amino derivatives): One or two bands in the region of 3300-3500 cm⁻¹.

Biological Activity and Signaling Pathways

Propiophenone derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities including anticancer, antidiabetic, and anti-inflammatory properties.[15][16] A significant portion of this activity is attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity and Modulation of Signaling Pathways

Chalcones, a subclass of propiophenone derivatives, have been extensively studied for their anticancer effects.[17] These compounds have been shown to interfere with several signaling pathways that are often dysregulated in cancer, such as NF-κB, STAT3, and PI3K/Akt.[18][19][20]

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival.[18] Its constitutive activation is a hallmark of many cancers. Certain propiophenone derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[21]

Caption: Inhibition of the NF-κB signaling pathway by a propiophenone derivative.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[22] Some propiophenone derivatives have been identified as inhibitors of STAT3 activation and dimerization.[23]

Caption: Propiophenone derivative inhibiting STAT3 activation and dimerization.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[24] Its overactivation is common in cancer. Propiophenone derivatives are being investigated for their potential to inhibit this pathway at various points.[25]

Caption: Inhibition of the PI3K/Akt signaling pathway by a propiophenone derivative.

Enzyme Inhibition

The structural diversity of propiophenone derivatives makes them attractive candidates for the development of enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity.[16] The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[26]

Table 4: Reported Enzyme Inhibitory Activities of Selected Propiophenone Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Phenylpropiophenones | Tubulin Polymerization | Varies (µM range) | [27] |

| Chalcones | Various Kinases | Varies (µM range) | [28] |

| Substituted Propiophenones | PTP1B | Varies (µM range) | [16] |

Conclusion

Propiophenone and its derivatives constitute a significant class of compounds with tunable physicochemical properties and a broad spectrum of biological activities. This guide provides foundational knowledge and practical protocols for researchers and professionals in the fields of chemistry and drug development. The ability of these compounds to modulate key signaling pathways underscores their potential as therapeutic agents for various diseases, including cancer. Further research into the structure-activity relationships and mechanisms of action of novel propiophenone derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Propiophenone(93-55-0) 1H NMR [m.chemicalbook.com]

- 2. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. 4'-Hydroxypropiophenone - Safety Data Sheet [chemicalbook.com]

- 7. 4-hydroxypropiophenone, 70-70-2 [thegoodscentscompany.com]

- 8. Buy 4'-Aminopropiophenone | 70-69-9 [smolecule.com]

- 9. p-Aminopropiophenone | C9H11NO | CID 6270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apvma.gov.au [apvma.gov.au]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 15. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel STAT3 DNA binding domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 24. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijper.org [ijper.org]

- 26. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scilit.com [scilit.com]

- 28. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-3-(4-methylphenyl)propiophenone and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via a two-step process involving the preparation of an acyl chloride intermediate followed by a Friedel-Crafts acylation reaction. The methodologies are based on established organic synthesis principles and analogous reactions reported in the literature.

Overall Reaction Scheme

The synthesis of this compound is proposed to be achieved in two main stages:

-

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride. 3-(4-methylphenyl)propanoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride.

-

Step 2: Friedel-Crafts Acylation. The synthesized 3-(4-methylphenyl)propionyl chloride is then reacted with anisole in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the target product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride

Materials:

-

3-(4-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-methylphenyl)propanoic acid (1 equivalent).

-

Add anhydrous dichloromethane to dissolve the acid.

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.

-

After the initial evolution of gas subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(4-methylphenyl)propionyl chloride is used directly in the next step without further purification.

Quantitative Data (Analogous Reaction):

The following table presents representative data for the conversion of a carboxylic acid to an acyl chloride.

| Parameter | Value | Reference |

| Reactant | 3-(3,4-dimethylphenyl) propionic acid | [1] |

| Chlorinating Agent | Thionyl chloride | [1] |

| Solvent | Dichloromethane | [1] |

| Yield | Quantitative (used directly) | [1] |

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

-

3-(4-methylphenyl)propionyl chloride (from Step 1)

-

Anisole

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, dissolve anisole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data (Analogous Reaction):

The following table presents representative data for the Friedel-Crafts acylation of anisole.[3]

| Parameter | Value | Reference |

| Aromatic Substrate | Anisole | [3] |

| Acylating Agent | Propionyl chloride | [3] |

| Catalyst | Aluminum chloride | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3] |

| Yield | 50-85% (isolated) | [4] |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

Caption: General mechanism of the Friedel-Crafts Acylation reaction.

References

Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone. The methods outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings. The protocols cover chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

This compound is a ketone derivative with potential applications in organic synthesis and medicinal chemistry. Accurate and robust analytical methods are crucial for its characterization to ensure the integrity of research and the quality of potential pharmaceutical products. This document serves as a practical guide for researchers, providing detailed methodologies for the structural elucidation and purity determination of this compound.

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase method is typically employed.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 29°C.[1]

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Data Presentation:

| Parameter | Expected Value |

| Retention Time (tR) | Compound-specific; to be determined experimentally. |

| Purity (%) | >98% (typical for a purified sample) |

| Resolution (Rs) | >2.0 from nearest impurity peak.[1] |

Logical Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. It provides both retention time information and mass spectral data for structural confirmation.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

If derivatization is required to improve volatility, it should be performed at this stage. However, for this compound, it is likely not necessary.

-

-

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Data Presentation:

| Parameter | Expected Value |

| Retention Time (tR) | Compound-specific; to be determined experimentally. |

| Molecular Ion (M+) | m/z 254.32 (Calculated for C₁₇H₁₈O₂) |

| Key Fragment Ions | To be determined from the mass spectrum. Expected fragments may correspond to the loss of functional groups. |

Logical Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS structural analysis.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to an NMR tube.

-

-

Instrumentation and Conditions:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

2D NMR (COSY, HSQC, HMBC) for unambiguous assignments.

-

-

Data Presentation:

Expected ¹H NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 | d | 2H | Aromatic H (ortho to C=O) |

| ~ 7.2 | d | 2H | Aromatic H (ortho to CH₃) |

| ~ 7.1 | d | 2H | Aromatic H (meta to CH₃) |

| ~ 6.9 | d | 2H | Aromatic H (meta to C=O) |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 3.2 | t | 2H | -CH₂- (adjacent to C=O) |

| ~ 3.0 | t | 2H | -CH₂- (adjacent to aryl) |

| ~ 2.3 | s | 3H | Ar-CH₃ |

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O |

| ~ 163 | Aromatic C-OCH₃ |

| ~ 143 | Aromatic C-CH₃ |

| ~ 136 | Aromatic C-CH₂ |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 113 | Aromatic CH |

| ~ 55 | -OCH₃ |

| ~ 40 | -CH₂- (adjacent to C=O) |

| ~ 30 | -CH₂- (adjacent to aryl) |

| ~ 21 | Ar-CH₃ |

Logical Relationship of NMR Experiments:

Caption: Interrelation of NMR experiments for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

ATR: Place the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~ 1680 | Strong | C=O stretching (aryl ketone) |

| ~ 1600, 1510, 1460 | Medium-Strong | C=C stretching (aromatic) |

| ~ 1250 | Strong | C-O stretching (aryl ether) |

| ~ 830 | Strong | C-H bending (para-substituted aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a UV-transparent solvent such as methanol or ethanol.

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 400 nm.

-

Data Presentation:

| Parameter | Expected Value |

| λmax | ~ 275 nm (indicative of the benzoyl chromophore) |

| Molar Absorptivity (ε) | To be determined experimentally. |

Summary and Conclusion